molecular formula C16H26N2O16P2 B1204282 2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose CAS No. 2196-62-5

2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose

Cat. No.: B1204282
CAS No.: 2196-62-5
M. Wt: 564.3 g/mol
InChI Key: YSYKRGRSMLTJNL-URARBOGNSA-N
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Mechanism of Action

The compound acts on several targets including dTDP-glucose 4,6-dehydratase in organisms like Salmonella typhimurium, Streptococcus suis, Streptococcus mutans serotype c, Pseudomonas aeruginosa, and Streptomyces venezuelae .

Future Directions

The compound has remarkable applications in the research of glycogen storage diseases . It also shows potential as a target for therapeutic intervention in the treatment of diseases caused by certain microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose involves the enzymatic reaction catalyzed by glucose-1-phosphate thymidylyltransferase. This enzyme facilitates the transfer of a thymidylyl group to glucose-1-phosphate, forming the desired compound . The reaction conditions typically include a buffered aqueous solution with appropriate pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose is not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve biotechnological methods utilizing microbial fermentation to produce the necessary enzymes and substrates.

Chemical Reactions Analysis

Types of Reactions: 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose undergoes several types of chemical reactions, including oxidation, dehydration, and reduction . These reactions are catalyzed by specific enzymes that facilitate the conversion of the compound into various intermediates and products.

Common Reagents and Conditions: Common reagents used in the reactions involving 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose include oxidizing agents, reducing agents, and dehydrating agents. The reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose include dTDP-6-deoxy-D-xylo-4-hexulose and other intermediates involved in the biosynthesis of various saccharides .

Properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKRGRSMLTJNL-URARBOGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332067
Record name TDP-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dTDP-D-glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2196-62-5
Record name TDP-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TDP-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TDP-glucose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XRK94HEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dTDP-D-glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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